(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyrrolidine, and furan rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization. The final step involves coupling the oxadiazole and pyrrolidine intermediates with a furan-2-ylmethanone moiety using standard coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone involves its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. The pyrrolidine ring can interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties. The presence of the furan ring, in particular, can enhance its ability to participate in π-π interactions and hydrogen bonding, potentially leading to higher biological activity compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
furan-2-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-7-4-8-22-15)20-9-13(12-5-2-1-3-6-12)14(10-20)16-18-11-23-19-16/h1-8,11,13-14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJYCSSZRZAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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